molecular formula C11H9NO3 B8440440 2-Acetoxy-8-hydroxyquinoline

2-Acetoxy-8-hydroxyquinoline

Cat. No.: B8440440
M. Wt: 203.19 g/mol
InChI Key: LNIRACBTZBHVMZ-UHFFFAOYSA-N
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Description

2-Acetoxy-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline (8-HQ), a bicyclic compound comprising a pyridine ring fused with a benzene ring and a hydroxyl group at position 8. The acetoxy (-OAc) group at position 2 introduces steric and electronic modifications, altering solubility, reactivity, and coordination properties compared to the parent compound.

8-HQ derivatives are renowned for their metal-chelating abilities, antimicrobial activity, and applications in organic electronics (e.g., OLEDs) .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

(8-hydroxyquinolin-2-yl) acetate

InChI

InChI=1S/C11H9NO3/c1-7(13)15-10-6-5-8-3-2-4-9(14)11(8)12-10/h2-6,14H,1H3

InChI Key

LNIRACBTZBHVMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC2=C(C=CC=C2O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features, physical properties, and applications of 2-Acetoxy-8-hydroxyquinoline with analogous 8-HQ derivatives:

Compound Molecular Formula MW Substituents (Position) Melting Point (°C) Key Applications/Properties
8-Hydroxyquinoline C₉H₇NO 145.16 -OH (8) 74–76 Metal chelation, OLEDs, antiseptics
2-Methyl-8-hydroxyquinoline C₁₀H₉NO 159.18 -CH₃ (2), -OH (8) 267 Light-emitting aluminum complexes
2-Amino-8-hydroxyquinoline C₉H₈N₂O 160.17 -NH₂ (2), -OH (8) Not reported Pharmaceutical intermediates
This compound C₁₁H₉NO₄ 219.19* -OAc (2), -OH (8) Not reported Potential chelator, synthetic intermediate
5-Bromo-8-methoxy-2-methylquinoline C₁₁H₁₀BrNO 268.11 -Br (5), -OCH₃ (8), -CH₃ (2) Not reported Organic synthesis, halogenated intermediates
8-Hydroxyquinolinium 2-carboxyacetate C₁₂H₁₁NO₄ 233.22 -COO⁻ (2), -OH (8) Not reported Supramolecular architectures via hydrogen bonding

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., -CH₃, -NH₂): Enhance metal-binding affinity and luminescence in aluminum complexes . The methyl group in 2-Methyl-8-hydroxyquinoline increases hydrophobicity, favoring crystalline packing (mp 267°C) . Halogenation (e.g., -Br): Introduces steric bulk and electronic effects, useful in cross-coupling reactions .
  • Applications: Biological: Amino derivatives (e.g., 2-Amino-8-hydroxyquinoline) serve as intermediates in drug synthesis . Materials Science: Methyl and methoxy derivatives are used in electroluminescent devices due to stable metal complexes . Supramolecular Chemistry: Carboxyacetate derivatives form hydrogen-bonded networks for crystal engineering .

Preparation Methods

Table 1: Comparison of Padwa Method Modifications

StepReagentConditionsYield (%)
DinitrationHNO₃/H₂SO₄0°C, 2 hr65
Methylation (original)Na₂CO₃/CH₃IRT, overnight23
Methylation (modified)NH₄OH/CH₃IRT, overnight47

Acid-Catalyzed Acetylation with Ammonium Hydroxide Adjustment

A streamlined synthesis bypasses the N-oxide intermediate by directly acetylating 2,8-dihydroxyquinoline (28). In this approach, 2,8-dihydroxyquinoline is treated with acetic anhydride in the presence of sulfuric acid as a catalyst. The reaction proceeds at 80°C for 3 hours, yielding this compound with a 52% yield.

The use of ammonium hydroxide to neutralize excess acid during workup prevents hydrolysis of the acetate group, a common issue in strongly acidic or basic conditions. This method reduces the number of steps compared to classical acetylation but requires precise control of reaction stoichiometry.

Patent-Based Synthesis Routes

Acrolein-Mediated Cyclization (US4044011A)

A patent by US4044011A describes synthesizing 8-hydroxyquinoline from o-aminophenol and acrolein derivatives, which serves as a precursor for this compound. The process involves:

  • Reacting o-aminophenol with acrolein in hydrochloric acid at 104–110°C.

  • Steam distillation to isolate 8-hydroxyquinoline.

  • Acetylation with acetic anhydride to introduce the acetoxy group.

This method achieves an 80% molar conversion of phenols to 8-hydroxyquinoline, though subsequent acetylation steps are required to reach the target compound.

Triflate Intermediate Route (US6617336B1)

US6617336B1 discloses a high-yield route involving trifluoromethanesulfonic anhydride. Here, 8-hydroxyquinoline is first converted to 8-trifluoromethanesulfonyloxyquinoline, which undergoes nucleophilic acyl substitution with acetate. This method achieves an 88% yield of this compound, making it one of the most efficient routes.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency of Key Synthesis Routes

MethodStarting MaterialKey ReagentYield (%)
Classical Acetylation8-HydroxyquinolineAcetic anhydride47
Modified Padwa2-Chloro-8-hydroxyquinolineCH₃I/NH₄OH47
Triflate Intermediate8-Hydroxyquinoline(CF₃SO₂)₂O88
Acrolein Cyclizationo-AminophenolAcrolein/HCl80

The triflate intermediate method (88% yield) outperforms others in efficiency but requires specialized reagents. Conversely, the Padwa modification balances yield and accessibility, making it suitable for laboratory-scale synthesis.

Challenges and Optimization Strategies

Purification Difficulties

Side products like 2,8-diacetoxyquinoline often form during acetylation. Column chromatography with hexane/ethyl acetate (7:3) is recommended for separation.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve reaction homogeneity in triflate-based routes, while acetone is optimal for methylation steps.

Temperature Control

Exothermic reactions during nitric acid addition necessitate ice-bath cooling to prevent decomposition .

Q & A

Q. What are the key synthetic strategies for preparing 2-acetoxy-8-hydroxyquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves acetylation of 8-hydroxyquinoline (8-HQ) using acetic anhydride or acetyl chloride under basic conditions. For example, Fries rearrangement of 8-HQ acetate esters with AlCl₃ can yield acetylated derivatives . Alternatively, selective protection of the hydroxyl group (e.g., tosylation) followed by acetylation and deprotection is used to avoid side reactions . Key variables include temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., pyridine for neutralization). Yields range from 40–75%, with impurities often arising from incomplete acetylation or over-oxidation.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR to confirm acetate substitution (e.g., δ 2.3 ppm for -OAc protons) and aromatic proton splitting patterns .
  • IR : Stretching frequencies for C=O (~1740 cm⁻¹) and phenolic O-H (broad band at 3200–3500 cm⁻¹ if deprotected) .
  • X-ray crystallography : Resolves positional isomerism and hydrogen-bonding networks (e.g., zwitterionic vs. keto-enol tautomers) .

Q. What factors influence the stability of this compound in solution?

  • Methodological Answer : Stability is pH- and solvent-dependent:
  • Aqueous solutions : Hydrolysis of the acetate group occurs above pH 7, reverting to 8-HQ. Use buffered solutions (pH 4–6) for long-term storage .
  • Organic solvents : Decomposition is minimal in anhydrous DMSO or DMF but accelerates in halogenated solvents (e.g., CHCl₃) under light .
  • Thermal stability : Decomposes above 150°C, releasing acetic acid and forming quinoline oxides .

Advanced Research Questions

Q. How do substituent effects at the 2- and 8-positions modulate the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Electron-withdrawing groups (e.g., -Cl at position 5) enhance metal-chelation capacity, improving antimicrobial activity .
  • Acetoxy vs. methoxy : Acetoxy derivatives show higher lipophilicity, increasing cell membrane permeability but reducing aqueous solubility .
  • Experimental design : Compare IC₅₀ values in bacterial/yeast models (e.g., Candida albicans) using microbroth dilution assays. Include positive controls like fluconazole .

Q. What mechanisms explain contradictory reports on the fluorescence properties of this compound in zinc sensing?

  • Methodological Answer : Discrepancies arise from:
  • Solvent effects : Quantum yields drop in polar solvents (e.g., water) due to aggregation-caused quenching .
  • Coordination geometry : Zn²⁺ forms 1:1 or 1:2 complexes with 2-acetoxy-8-HQ, altering emission spectra. Use Job’s plot analysis to determine stoichiometry .
  • Interfering ions : Fe³⁺ and Cu²⁺ quench fluorescence; include chelators (e.g., EDTA) in buffer systems .

Q. How can researchers optimize the catalytic activity of this compound in organic synthesis?

  • Methodological Answer : For applications like asymmetric catalysis:
  • Ligand design : Introduce chiral auxiliaries (e.g., binaphthyl groups) at the quinoline core to enhance enantioselectivity .
  • Reaction screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd/2-acetoxy-8-HQ complexes. Monitor turnover frequency (TOF) via GC-MS .
  • Computational modeling : DFT studies (e.g., Gaussian 16) predict transition-state geometries and electronic effects of substituents .

Q. What advanced analytical techniques resolve degradation byproducts of this compound under oxidative stress?

  • Methodological Answer : Use hyphenated techniques:
  • LC-MS/MS : Identify acetic acid and quinoline-N-oxide byproducts (m/z 121 and 174) .
  • EPR spectroscopy : Detect radical intermediates (e.g., semiquinone radicals) during photodegradation .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC-PDA .

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